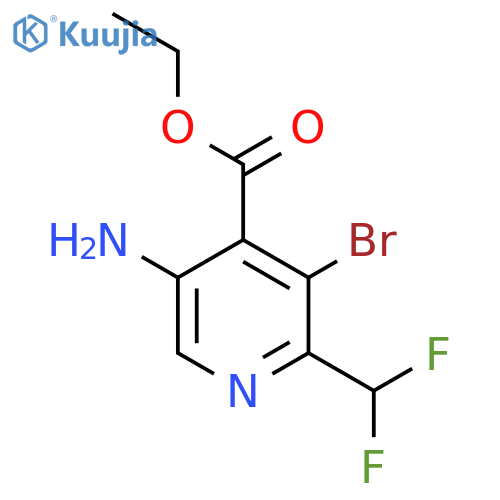Cas no 1805091-90-0 (Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate)

Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate
-
- インチ: 1S/C9H9BrF2N2O2/c1-2-16-9(15)5-4(13)3-14-7(6(5)10)8(11)12/h3,8H,2,13H2,1H3
- InChIKey: FGQDASGJPYDBOJ-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=NC=C(C=1C(=O)OCC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- トポロジー分子極性表面積: 65.2
- XLogP3: 2.3
Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071492-1g |
Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate |
1805091-90-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylateに関する追加情報
Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1805091-90-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate, identified by its CAS number 1805091-90-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases. Its unique structural features, including an amino group, a bromine substituent, and a difluoromethyl moiety, make it a versatile building block for drug development.
The 5-amino group in the molecule is a critical functional moiety that allows for further chemical modifications, enabling the construction of more intricate pharmacophores. This feature is particularly valuable in medicinal chemistry, where the introduction of additional functional groups can fine-tune the biological activity of a drug candidate. The presence of a 3-bromo substituent enhances the reactivity of the pyridine ring, facilitating cross-coupling reactions that are essential in modern drug synthesis. These reactions often involve palladium catalysts and are widely employed to introduce aryl or heteroaryl groups into the molecular framework.
The 2-(difluoromethyl) group is another defining characteristic of this compound. Difluoromethyl groups are known for their ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. This makes them highly desirable in drug design, as they can enhance the pharmacokinetic properties of a molecule. The combination of these three key functional groups—5-amino, 3-bromo, and 2-(difluoromethyl)—makes Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate a valuable asset in the pharmaceutical industry.
In recent years, there has been a surge in research focused on developing novel treatments for neurological disorders, cancer, and infectious diseases. Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate has emerged as a key intermediate in several promising drug candidates targeting these conditions. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors that modulate kinase activity, which is crucial in cancer therapy. The ability to modify the pyridine core with various substituents allows researchers to explore different chemical space, increasing the likelihood of discovering potent and selective inhibitors.
The pharmaceutical industry has also leveraged this compound in the development of antiviral agents. The unique structural features of Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate enable the creation of molecules that can interfere with viral replication mechanisms. Specifically, the 5-amino group can be incorporated into peptidomimetics designed to target viral proteases, while the 3-bromo and 2-(difluoromethyl) groups contribute to improved pharmacokinetic properties. Such targeted approaches have shown promise in preclinical studies and are being further investigated for their potential therapeutic applications.
The synthesis of Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate involves multi-step organic transformations that highlight the compound's synthetic versatility. The process typically begins with the bromination of a pyridine precursor at the 3-position, followed by nucleophilic substitution to introduce the amino group at position 5. Subsequently, the introduction of the difluoromethyl group via cross-coupling reactions completes the molecular architecture. These synthetic strategies not only showcase the compound's reactivity but also demonstrate its potential as a building block for more complex molecules.
The growing interest in fluorinated compounds has further propelled research into Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate. Fluorochemicals are widely recognized for their ability to enhance drug efficacy and bioavailability. The presence of two fluorine atoms in this compound's structure contributes to its stability under various physiological conditions and improves its interaction with biological targets. This has led to numerous studies exploring its applications in designing next-generation therapeutics.
In conclusion, Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1805091-90-0) is a multifaceted intermediate with significant potential in pharmaceutical research and development. Its unique structural features and synthetic versatility make it an indispensable tool for medicinal chemists seeking to design innovative drug candidates targeting diverse diseases. As research continues to uncover new therapeutic applications for fluorinated compounds, Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate is poised to play an increasingly important role in shaping the future of medicine.
1805091-90-0 (Ethyl 5-amino-3-bromo-2-(difluoromethyl)pyridine-4-carboxylate) Related Products
- 1369012-69-0(1-(4-bromothiophen-2-yl)cyclopropylmethanamine)
- 897618-91-6(2-(4-fluorophenyl)-N-(2-{4-(4-fluorophenyl)piperazin-1-ylsulfonyl}ethyl)acetamide)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 392293-41-3(ethyl 4-2-({5-4-(piperidine-1-sulfonyl)benzamido-1,3,4-thiadiazol-2-yl}sulfanyl)acetamidobenzoate)
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 1348418-97-2(Scrambled TRAP Fragment)
- 2091539-06-7(1-Fluoro-5-iodo-2-methoxy-3-(trifluoromethyl)benzene)
- 1803672-68-5(2,3-Dichloro-5-(difluoromethyl)pyridine-6-sulfonamide)
- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)




